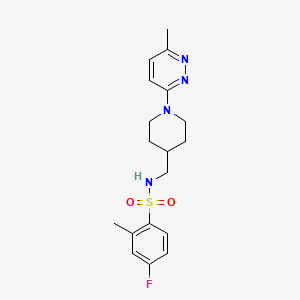

4-fluoro-2-methyl-N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-fluoro-2-methyl-N-[[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23FN4O2S/c1-13-11-16(19)4-5-17(13)26(24,25)20-12-15-7-9-23(10-8-15)18-6-3-14(2)21-22-18/h3-6,11,15,20H,7-10,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHCBZBXXZAFFIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)N2CCC(CC2)CNS(=O)(=O)C3=C(C=C(C=C3)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23FN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-2-methyl-N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide typically involves multi-step organic synthesis. The process begins with the preparation of the core benzenesulfonamide structure, followed by the introduction of the fluorine and methyl groups. The pyridazinyl and piperidinyl groups are then incorporated through a series of coupling reactions. Common reagents used in these reactions include fluorinating agents, methylating agents, and various catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions to streamline the process.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-2-methyl-N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove certain functional groups or alter the oxidation state of the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorine or methyl positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

Antidepressant and Anxiolytic Properties

Research indicates that compounds with similar structural motifs exhibit activity at serotonin receptors, particularly 5-HT_2A and 5-HT_6 receptors. These receptors are implicated in mood regulation and anxiety disorders. Studies have shown that modifications in the sulfonamide moiety can enhance receptor affinity and selectivity, potentially leading to new treatments for depression and anxiety disorders .

Anticancer Activity

The sulfonamide group is known for its ability to inhibit carbonic anhydrase, an enzyme that plays a role in tumor growth and metastasis. Preliminary studies on structurally related compounds suggest that they may possess anticancer properties by disrupting the tumor microenvironment and inhibiting angiogenesis . Further investigations into the specific mechanisms of action of 4-fluoro-2-methyl-N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide are warranted.

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its pharmacological properties. SAR studies have revealed that:

- Substituent Effects : The presence of a fluorine atom at the para position significantly influences the compound's lipophilicity and receptor binding affinity.

- Piperidine Modifications : Variations in the piperidine ring structure can alter metabolic stability and pharmacokinetics, which are critical factors in drug development .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the Sulfonamide : This involves reacting a suitable amine with a sulfonyl chloride.

- Introduction of Fluorine : Fluorination can be achieved through electrophilic aromatic substitution.

- Pyridazine Integration : The incorporation of the pyridazine moiety is performed using coupling reactions that require careful optimization to ensure high yields .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity against specific biological targets. For instance:

| Target Receptor | Binding Affinity (pKi) | Biological Effect |

|---|---|---|

| 5-HT_2A | >7 | Antagonist |

| 5-HT_6 | >7 | Antagonist |

| D_2 | >6 | Modulator |

These findings suggest that this compound could be developed into a multi-target therapeutic agent .

Case Studies

Several case studies have highlighted the potential applications of compounds similar to this compound:

Case Study 1: Treatment of Depression

A study demonstrated that a related sulfonamide compound showed significant antidepressant effects in animal models by modulating serotonin receptor activity, suggesting a promising avenue for further exploration with the target compound .

Case Study 2: Cancer Therapy

Another investigation focused on a structurally similar sulfonamide, revealing its ability to inhibit tumor growth in xenograft models through carbonic anhydrase inhibition, paving the way for clinical trials involving derivatives like our target compound .

Mechanism of Action

The mechanism of action of 4-fluoro-2-methyl-N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be identified through experimental studies, such as binding assays or cellular studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related sulfonamide derivatives from the evidence, focusing on substituents, physicochemical properties, and synthetic yields:

Key Structural and Functional Differences

Heterocyclic Moieties: The target compound features a 6-methylpyridazine ring, a nitrogen-rich heterocycle, which distinguishes it from analogs like Compound 14 (dihydrobenzofuran) and Compound 8 (trifluoroethoxy-phenoxyethyl). Pyridazine derivatives are known for diverse bioactivities, including kinase inhibition, which may suggest unique target selectivity . Compound 17 incorporates a methoxy group at the 2-position of the benzene ring, which could enhance solubility compared to the target’s methyl group .

Halogen and Alkyl Substituents: The 4-fluoro substituent is common in the target and Compound 14/8, likely contributing to metabolic stability and binding interactions. Compound 16 combines 5-chloro-2-fluoro substitution, which may alter electronic properties and steric hindrance .

Lower yields (e.g., 67% for Compound 16) may reflect challenges in purifying halogenated derivatives .

Physicochemical Properties :

- The target’s physical state is unclear, but Compound 14 (solid) and Compound 8 (oil) highlight how substituents like dihydrobenzofuran or trifluoroethoxy groups influence crystallinity and melting points .

Biological Activity

The compound 4-fluoro-2-methyl-N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide , often referred to by its chemical structure, is a novel sulfonamide derivative that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, including antibacterial, antifungal, and other pharmacological effects.

The compound's molecular formula is , with a molecular weight of approximately 395.49 g/mol. It contains a fluorinated aromatic ring, a piperidine moiety, and a pyridazine ring, which are significant for its biological interactions.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of sulfonamide derivatives. For instance, compounds similar to this compound have demonstrated activity against various Gram-positive and Gram-negative bacteria.

The mechanism of action typically involves inhibition of bacterial folic acid synthesis by competing with para-aminobenzoic acid (PABA). This leads to the disruption of nucleic acid synthesis and ultimately bacterial cell death.

Case Study: Antibacterial Efficacy

A study conducted on sulfonamide derivatives reported minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 µM against Staphylococcus aureus and Enterococcus faecalis, indicating significant antibacterial activity .

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 15.625 - 62.5 |

| Enterococcus faecalis | 62.5 - 125 |

Antifungal Activity

In addition to antibacterial properties, the compound has shown potential antifungal activity. Research indicates that similar compounds can inhibit the growth of Candida species, with some derivatives exhibiting MIC values as low as 31.2 µg/mL against C. albicans .

Other Biological Activities

Beyond antibacterial and antifungal effects, compounds in this class have been investigated for additional pharmacological activities:

- Anti-inflammatory Effects : Some studies suggest that sulfonamide derivatives can modulate inflammatory pathways, potentially benefiting conditions like asthma and allergic rhinitis.

- Anticancer Properties : Preliminary data indicate that certain structural analogs may inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

- Fluorine Substitution : The presence of fluorine enhances lipophilicity and may improve membrane permeability.

- Piperidine Ring : This moiety is crucial for interacting with biological targets due to its basic nature.

Q & A

What are the key considerations for optimizing synthetic routes of this compound to ensure high purity and yield?

Answer:

Synthesis requires multi-step protocols with precise control of reaction conditions. Critical steps include:

- Coupling reactions between the fluorobenzenesulfonamide and piperidine-pyridazine moieties, optimized at 60–80°C in polar aprotic solvents (e.g., DMF or acetonitrile) to enhance nucleophilic substitution .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water mixtures) to isolate intermediates and final products. Purity >95% is typically confirmed via HPLC .

- Yield optimization : Adjusting stoichiometry (1.2–1.5 equivalents of sulfonamide precursor) and reaction time (12–24 hours) to mitigate side reactions like over-alkylation .

How do structural modifications in analogous compounds influence biological activity, and what insights can be applied to this compound?

Answer:

Comparative studies of sulfonamide derivatives highlight:

- Fluorine placement : Substitution at the 4-position on the benzene ring (vs. 2- or 5-positions) enhances target binding affinity due to electronegativity and steric effects .

- Piperidine-pyridazine linkage : Methyl groups on the pyridazine ring (e.g., 6-methyl) improve metabolic stability compared to unsubstituted analogs, as shown in pharmacokinetic assays .

- Sulfonamide backbone : Trifluoromethyl or methyl groups on the benzenesulfonamide core modulate lipophilicity (logP 2.1–3.5), impacting membrane permeability .

What advanced analytical techniques are recommended to resolve structural ambiguities in this compound?

Answer:

- NMR spectroscopy : ¹H/¹³C NMR (DMSO-d6) identifies regiochemical outcomes, e.g., distinguishing N- vs. O-alkylation in the piperidine-pyridazine moiety .

- High-resolution mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 433.1578) and detects trace impurities (<0.1%) .

- X-ray crystallography : Resolves stereochemical uncertainties in the piperidine ring and sulfonamide orientation .

How can computational methods guide the design of derivatives with improved target selectivity?

Answer:

- Docking simulations : Use software like AutoDock Vina to predict binding poses with target proteins (e.g., carbonic anhydrase IX). Focus on optimizing hydrogen bonds between the sulfonamide group and active-site residues .

- QSAR modeling : Correlate substituent effects (e.g., methyl vs. trifluoromethyl) with IC50 values from enzyme inhibition assays .

- Reaction path analysis : Quantum chemical calculations (DFT) identify energetically favorable intermediates, reducing trial-and-error in synthesis .

What experimental strategies address contradictory bioactivity data across in vitro and in vivo models?

Answer:

- Metabolic profiling : LC-MS/MS identifies species-specific metabolites (e.g., cytochrome P450-mediated oxidation of the pyridazine ring) that alter potency .

- Plasma protein binding assays : Measure compound sequestration by albumin, which may reduce free drug concentrations in vivo .

- Dose-response recalibration : Adjust dosing regimens in animal models to account for differences in clearance rates (e.g., t½ = 4.2 hours in mice vs. 8.7 hours in rats) .

How should researchers evaluate the stability of this compound under varying storage conditions?

Answer:

- Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines) for 4–8 weeks. Monitor degradation via HPLC .

- Lyophilization : Assess stability in lyophilized vs. solution states; phosphate buffer (pH 7.4) at −20°C preserves >90% integrity for 6 months .

- Excipient compatibility : Screen with mannitol or lactose to prevent hygroscopic degradation .

What methodologies validate target engagement and off-target effects in cellular models?

Answer:

- Cellular thermal shift assays (CETSA) : Confirm target binding by measuring protein thermal stability shifts (ΔTm ≥ 2°C) .

- Kinome-wide profiling : Use kinase inhibitor beads (KIBs) to identify off-target kinase inhibition (e.g., unintended activity against JAK2 or EGFR) .

- CRISPR-Cas9 knockout models : Correlate gene knockout with compound efficacy to confirm on-target mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.